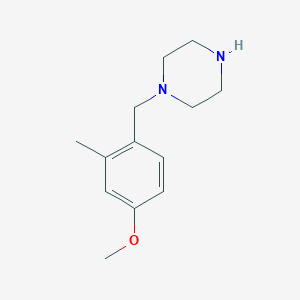

3-Methyl-4-(piperazin-1-ylmethyl)phenol

Description

3-Methyl-4-(piperazin-1-ylmethyl)phenol is a synthetic organic compound characterized by a phenolic core substituted with a methyl group at the 3-position and a piperazine-containing methyl group at the 4-position.

Properties

Molecular Formula |

C13H20N2O |

|---|---|

Molecular Weight |

220.31 g/mol |

IUPAC Name |

1-[(4-methoxy-2-methylphenyl)methyl]piperazine |

InChI |

InChI=1S/C13H20N2O/c1-11-9-13(16-2)4-3-12(11)10-15-7-5-14-6-8-15/h3-4,9,14H,5-8,10H2,1-2H3 |

InChI Key |

FUJYKTZYYPTGRO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)CN2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-methoxy-2-methylphenyl)methyl]piperazine typically involves the reaction of 4-methoxy-2-methylbenzyl chloride with piperazine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of 1-[(4-methoxy-2-methylphenyl)methyl]piperazine may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the process. Purification of the final product is usually achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

1-[(4-methoxy-2-methylphenyl)methyl]piperazine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The compound can be reduced to remove the methoxy group, forming a simpler piperazine derivative.

Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

Oxidation: Formation of 1-[(4-hydroxy-2-methylphenyl)methyl]piperazine.

Reduction: Formation of 1-[(2-methylphenyl)methyl]piperazine.

Substitution: Formation of various substituted piperazine derivatives depending on the substituent introduced.

Scientific Research Applications

1-[(4-methoxy-2-methylphenyl)methyl]piperazine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its interaction with biological targets.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(4-methoxy-2-methylphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Structural and Functional Analogues

GR 125743 (N-[4-methoxy-3-(4-methyl-1-piperazinyl)phenyl]-3-methyl-4-(4-pyridinyl)benzamide)

- Structure : Contains a benzamide backbone with a piperazine ring and pyridine substituent.

- Key Differences: The pyridine and benzamide groups in GR 125743 contrast with the simpler phenol and methyl-piperazinylmethyl groups in the target compound.

- Activity: GR 125743 is a 5-HT (serotonin) receptor ligand, specifically acting as a selective antagonist. The pyridine and benzamide moieties likely enhance its binding affinity to serotonin receptors compared to the phenolic core of 3-Methyl-4-(piperazin-1-ylmethyl)phenol .

(3-Chloro-4-methylphenyl)(4-(4-nitrophenyl)piperazin-1-yl)methanone

- Structure : Features a piperazine ring linked to a nitrophenyl group and a chloro-methylphenyl ketone.

- Activity: Nitrophenyl-piperazine derivatives are often explored as kinase inhibitors or antimicrobial agents, suggesting divergent applications from phenolic analogs .

3-[[4-(2/4-alkylphenyl)piperazin-1-yl]methyl]-1,3-benzoxazol-2(3H)-one (BZO1-4)

- Structure : Combines a benzoxazolone core with a piperazine-methyl substituent.

- Key Differences : The benzoxazolone ring confers antioxidant properties, absent in the target compound’s structure.

- Activity : BZO1-4 derivatives exhibit significant antioxidant activity due to radical-scavenging benzoxazolone, highlighting how structural variations dictate functional roles .

Natural Phenolic Compounds (e.g., 3-((4Z,7Z)-Heptadeca-4,7-dien-1-yl)phenol)

- Structure: Long aliphatic chains attached to a phenol core.

- Key Differences : The lipophilic aliphatic chains enhance membrane permeability but reduce water solubility compared to the target compound’s polar piperazine group.

- Activity: Natural phenols often exhibit antimicrobial or anti-inflammatory effects, driven by their lipid solubility and phenolic hydroxyl groups .

Comparative Data Table

Q & A

Q. What are the established synthetic routes for 3-Methyl-4-(piperazin-1-ylmethyl)phenol, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with functionalization of the phenol core. A common approach includes:

- Step 1 : Alkylation of phenol derivatives with a piperazinylmethyl group under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Methylation at the 3-position using methyl halides or dimethyl sulfate.

- Critical Parameters : Solvent polarity (DMF vs. ethanol), temperature (reflux vs. room temperature), and stoichiometry of piperazine derivatives significantly affect yield. For example, ethanol as a solvent may reduce side reactions compared to DMF .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions (e.g., methyl group at C3, piperazinylmethyl at C4). Aromatic proton signals near δ 6.8–7.2 ppm confirm the phenol ring .

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H]⁺ peak at m/z 233.3) .

- X-ray Crystallography : For unambiguous confirmation, single-crystal analysis using programs like ORTEP-3 resolves bond angles and spatial arrangement .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Solubility : Highly soluble in polar solvents (water, ethanol) due to the phenol and piperazine moieties. Insoluble in non-polar solvents (chloroform, benzene) .

- Stability : Stable at room temperature in dry, dark conditions. However, prolonged exposure to light or acidic/basic conditions may degrade the phenol group. No decomposition products are documented in current literature .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate byproduct formation during synthesis?

- Byproduct Analysis : Common byproducts include over-alkylated derivatives or piperazine dimerization. Use TLC or HPLC to monitor reactions in real-time .

- Optimization Strategies :

- Lower reaction temperatures (40–60°C) reduce dimerization.

- Use of protecting groups (e.g., acetyl for the phenol -OH) prevents unwanted alkylation .

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) isolates the target compound .

Q. What methodologies are recommended to resolve contradictions in reported biological activities of this compound?

Discrepancies in bioactivity data (e.g., anti-inflammatory vs. enzyme inhibition) may arise from:

- Assay Variability : Standardize protocols (e.g., carrageenan-induced edema models for anti-inflammatory studies ).

- Structural Analogues : Compare activity with derivatives like 3-Methyl-4-(methylamino)phenol, which lacks the piperazine group but shows similar enzyme modulation .

- Dose-Response Studies : Perform IC₅₀ determinations across multiple concentrations to confirm specificity .

Q. How can computational modeling enhance understanding of this compound’s receptor interactions?

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities with targets such as serotonin receptors (5-HT subtypes). The piperazine moiety often interacts with receptor hydrophobic pockets .

- Dynamic Simulations : MD simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over time, explaining variations in in vivo vs. in vitro efficacy .

Q. What strategies address the lack of toxicological data for long-term studies?

- In Vitro Models : Use hepatocyte cell lines (HepG2) to assess cytotoxicity via MTT assays .

- Genotoxicity Screening : Ames tests or comet assays evaluate DNA damage potential .

- Collaborative Data Sharing : Cross-reference with structurally related compounds (e.g., Hoechst 33258 derivatives) to infer safety profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.